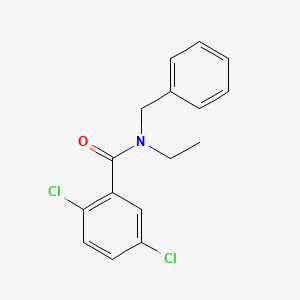

N-benzyl-2,5-dichloro-N-ethylbenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H15Cl2NO |

|---|---|

Molecular Weight |

308.2 g/mol |

IUPAC Name |

N-benzyl-2,5-dichloro-N-ethylbenzamide |

InChI |

InChI=1S/C16H15Cl2NO/c1-2-19(11-12-6-4-3-5-7-12)16(20)14-10-13(17)8-9-15(14)18/h3-10H,2,11H2,1H3 |

InChI Key |

RBIMHYSPJIJWQX-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for N Benzyl 2,5 Dichloro N Ethylbenzamide and Analogous Structures

Strategies for Benzamide (B126) Moiety Formation

The formation of the amide bond is a cornerstone of organic synthesis, and numerous methods have been developed to achieve this transformation efficiently. luxembourg-bio.comnih.gov These strategies generally involve the activation of a carboxylic acid to facilitate its reaction with an amine. luxembourg-bio.com

Direct condensation of a carboxylic acid and an amine is challenging due to the formation of a non-reactive ammonium carboxylate salt. To overcome this, coupling reagents are widely employed to activate the carboxylic acid in situ. nih.gov These reagents facilitate the formation of a highly reactive acylating intermediate, which then readily reacts with the amine.

Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with carboxylic acids to form a reactive O-acylisourea intermediate. luxembourg-bio.comfishersci.co.uk This intermediate is susceptible to nucleophilic attack by an amine to form the amide bond. Additives such as 1-hydroxy-benzotriazole (HOBt) are often used with carbodiimides to improve efficiency and suppress side reactions. fishersci.co.uk

Uronium/Aminium and Phosphonium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly effective coupling agents that form active esters with the carboxylic acid, leading to high yields of the corresponding amide. luxembourg-bio.comfishersci.co.uk

These coupling reactions are typically performed in aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature. fishersci.co.uk Another approach involves the use of catalysts to promote the direct condensation of carboxylic acids and amines. For instance, titanium tetrachloride (TiCl₄) has been reported to mediate the direct amidation of a wide range of substrates in pyridine at elevated temperatures, proceeding through a titanium-carboxylate adduct that facilitates the reaction.

Table 1: Common Amide Coupling Reagents

| Reagent Class | Examples | Typical Conditions |

|---|---|---|

| Carbodiimides | DCC, EDC, DIC | Aprotic solvent (DCM, DMF), often with additives (HOBt, HOAt), Room Temperature |

| Uronium/Aminium Salts | HATU, HBTU | Aprotic solvent (DMF), Base (DIEA, TEA), Room Temperature |

| Phosphonium Salts | BOP, PyBOP | Aprotic solvent, Base, Room Temperature |

A more traditional and widely used method for amide bond construction is the acylation of an amine using a pre-activated carboxylic acid derivative, most commonly an acyl chloride. fishersci.co.uk This approach, often referred to as the Schotten-Baumann reaction, involves the reaction of an acyl chloride with an amine in the presence of a base to neutralize the hydrogen chloride byproduct. fishersci.co.uk

For the synthesis of the target molecule, this would involve reacting 2,5-dichlorobenzoyl chloride with N-ethylbenzylamine. The acyl chloride can be prepared from the corresponding 2,5-dichlorobenzoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.uk The subsequent reaction with the amine is typically rapid and is often carried out in aprotic solvents with a suitable base, such as a tertiary amine or pyridine. fishersci.co.uk The mechanism involves the nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. youtube.com

Regioselective Introduction of 2,5-Dichloro Substituents onto the Benzoyl Moiety

The synthesis of N-benzyl-2,5-dichloro-N-ethylbenzamide necessitates a benzoyl moiety with chlorine atoms specifically at the 2- and 5-positions. Achieving this substitution pattern is not typically done by direct chlorination of a pre-formed benzamide or benzoic acid due to difficulties in controlling regioselectivity. Instead, the synthesis strategically begins with a starting material that already contains the desired 2,5-dichloro substitution pattern.

The key precursor for this purpose is 2,5-dichlorobenzoic acid . sigmaaldrich.comguidechem.com Several industrial methods exist for its preparation:

From p-Dichlorobenzene: One common route involves the Friedel-Crafts acylation of p-dichlorobenzene with phosgene (COCl₂) to produce 2,5-dichlorobenzoyl chloride, which is then hydrolyzed to the corresponding carboxylic acid.

From 1,2,4-Trichlorobenzene: An alternative method starts with 1,2,4-trichlorobenzene, which can be converted to 2,5-dichlorobenzonitrile and subsequently hydrolyzed to 2,5-dichlorobenzoic acid.

From 2,5-Dichloroaniline: Diazotization of 2,5-dichloroaniline can yield a 2,5-dichlorobenzenediazonium salt, which can then be converted to other functional groups and eventually to the carboxylic acid. google.com

Once 2,5-dichlorobenzoic acid is obtained, it can be converted into the more reactive 2,5-dichlorobenzoyl chloride by treatment with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). researchgate.netsemanticscholar.org This activated acyl chloride serves as the direct precursor for the amide bond formation step as described in section 2.1.2. This strategy ensures that the chloro substituents are correctly positioned from the outset, avoiding issues with regioselectivity in later steps.

Alkylation Approaches for N-Benzyl and N-Ethyl Substitution

To complete the synthesis of the target tertiary amide, N-benzyl and N-ethyl groups must be attached to the amide nitrogen. This can be achieved either before or after the amide bond is formed. If the amide is formed first (e.g., producing 2,5-dichlorobenzamide), subsequent N-alkylation steps are required.

Reductive alkylation, also known as reductive amination, is a powerful method for forming C-N bonds. While commonly used for synthesizing amines from carbonyl compounds, analogous principles can be applied to the functionalization of amides. This process would typically involve the reaction of a primary or secondary amide with an aldehyde or ketone to form an intermediate, which is then reduced.

For the synthesis of this compound, one could envision a stepwise approach starting from 2,5-dichlorobenzamide. The primary amide could first be alkylated to N-ethyl-2,5-dichlorobenzamide. Subsequently, this secondary amide could undergo a metal-catalyzed reductive functionalization. Iridium-catalyzed reductive alkylation of secondary amides has been reported as a method to form functionalized tertiary amines, demonstrating broad scope and good chemoselectivity. chemicalbook.com This would involve reacting the secondary amide with benzaldehyde in the presence of a metal catalyst and a reductant.

Alternatively, if starting from N-ethylbenzylamine, the amine itself could be synthesized via reductive amination. For instance, reacting benzylamine with acetaldehyde in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (Na(OAc)₃BH), or catalytic hydrogenation (H₂/Pd/C) would yield N-ethylbenzylamine, which could then be used in an acylation reaction. researchgate.net

Direct N-alkylation is a more straightforward approach that involves treating an amide with an alkylating agent, such as an alkyl halide, in the presence of a base. This method avoids the use of carbonyl compounds and reducing agents.

The synthesis could proceed from 2,5-dichlorobenzamide, which would require two sequential alkylation steps. A more efficient route might involve starting with N-ethyl-2,5-dichlorobenzamide (synthesized via acylation of ethylamine) and then introducing the benzyl (B1604629) group. The N-alkylation of this secondary amide could be achieved by reacting it with benzyl chloride or benzyl bromide in the presence of a base. While strong bases have traditionally been used, milder conditions have been developed. For example, potassium phosphate (K₃PO₄) in acetonitrile has been shown to facilitate the alkylation of both primary and secondary amides without the need for high temperatures or transition metal catalysts. researchgate.net Phase-transfer catalysis conditions have also been employed for the N-alkylation of amides, using bases like potassium carbonate in the presence of a catalyst like tetra-n-butylammonium bromide (TBAB). researchgate.net

Table 2: Comparison of N-Alkylation Approaches

| Method | Reactants | Key Reagents | Description |

|---|---|---|---|

| Reductive Alkylation | Amide + Aldehyde/Ketone | Reducing Agent (e.g., NaBH₃CN) or Metal Catalyst + Reductant | Forms a C-N bond via reduction of an iminium-like intermediate. |

| Direct Alkylation | Amide + Alkyl Halide | Base (e.g., K₃PO₄, K₂CO₃) | Direct substitution reaction where the amide nitrogen acts as a nucleophile. |

Optimization of Reaction Conditions and Synthesis Yields

The synthesis of this compound is typically achieved via the nucleophilic acyl substitution of 2,5-dichlorobenzoyl chloride with N-ethylbenzylamine. The optimization of this reaction is critical for maximizing product yield and purity by investigating the influence of various parameters, including solvent, base, temperature, and reaction time.

The primary reaction involves the attack of the secondary amine (N-ethylbenzylamine) on the electrophilic carbonyl carbon of the acid chloride. A key consideration in this synthesis is the management of the hydrogen chloride (HCl) byproduct, which can protonate the starting amine, rendering it non-nucleophilic and thereby halting the reaction. To mitigate this, a non-nucleophilic organic base is typically added to act as an HCl scavenger.

Solvent Effects: The choice of solvent is crucial as it must dissolve the reactants and reagents without participating in the reaction. Aprotic solvents are preferred to avoid reaction with the acid chloride. Dichloromethane (DCM) is a common choice due to its inertness and ability to dissolve a wide range of organic compounds. Other aprotic solvents such as diethyl ether or tetrahydrofuran (THF) can also be employed.

Role of the Base: The selection of the base is critical for driving the reaction to completion. Tertiary amines like triethylamine (TEA) or pyridine are frequently used. These bases are sufficiently nucleophilic to neutralize HCl but are sterically hindered enough to not compete with N-ethylbenzylamine in attacking the acyl chloride. The amount of base is also a key parameter; typically, at least one equivalent is required, though a slight excess (1.1-1.5 equivalents) is often used to ensure complete neutralization of the acid.

Temperature and Reaction Time: The acylation is often highly exothermic. derpharmachemica.com Reactions are commonly initiated at a reduced temperature (e.g., 0 °C) by adding the acyl chloride dropwise to a solution of the amine and base to control the reaction rate and prevent side-product formation. derpharmachemica.com After the initial addition, the reaction is often allowed to warm to room temperature and stirred for several hours to ensure completion. The progress can be monitored using techniques like Thin Layer Chromatography (TLC).

Optimization studies for analogous N-substituted benzamides focus on systematically varying these parameters to identify the conditions that provide the highest yield of the desired product while minimizing impurities.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound This table presents a representative optimization study based on common conditions for analogous reactions.

| Entry | Solvent | Base (Equivalents) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Dichloromethane | Triethylamine (1.1) | 0 to RT | 4 | 85 |

| 2 | Dichloromethane | Pyridine (1.1) | 0 to RT | 4 | 82 |

| 3 | Tetrahydrofuran | Triethylamine (1.1) | 0 to RT | 4 | 78 |

| 4 | Dichloromethane | Triethylamine (1.1) | RT | 4 | 75 |

| 5 | Dichloromethane | None | 0 to RT | 4 | <10 |

| 6 | Dichloromethane | Triethylamine (1.5) | 0 to RT | 2 | 92 |

| 7 | Dichloromethane | Triethylamine (1.5) | 0 to RT | 6 | 93 |

As illustrated in the table, the use of 1.5 equivalents of triethylamine in dichloromethane, with the reaction initiated at 0 °C and proceeding for 2-6 hours, represents a highly optimized condition for this type of transformation, leading to yields exceeding 90%. The absence of a base (Entry 5) demonstrates its critical role in the synthesis.

Spectroscopic and Chromatographic Characterization in Synthetic Organic Chemistry

Following synthesis, the structural integrity and purity of this compound must be confirmed through a combination of spectroscopic and chromatographic techniques. These methods provide detailed information about the molecular structure, functional groups, and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H NMR: This technique provides information about the chemical environment of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the ethyl group (a quartet for the -CH2- and a triplet for the -CH3), a singlet for the benzylic methylene (-CH2-) protons, and a series of multiplets in the aromatic region corresponding to the protons on the benzyl and 2,5-dichlorophenyl rings. rsc.orgrsc.org Due to hindered rotation around the amide C-N bond, some signals, particularly the benzylic and ethyl protons, may appear broadened or as two distinct sets of signals at lower temperatures.

13C NMR: The 13C NMR spectrum reveals the number of unique carbon environments. Key signals would include the carbonyl carbon (C=O) typically in the 165-175 ppm range, aliphatic carbons of the ethyl and benzyl groups, and the aromatic carbons. rsc.orgrsc.org The carbons attached to chlorine atoms will show characteristic chemical shifts, and their positions can be confirmed using two-dimensional NMR techniques like HMBC and HSQC.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. The most characteristic absorption for this compound is the strong carbonyl (C=O) stretching band of the tertiary amide, which is expected to appear in the region of 1630-1680 cm-1. Other significant peaks would include C-H stretches for the aliphatic and aromatic groups, and C=C stretches for the aromatic rings.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight. For this compound, the mass spectrum would show a molecular ion peak [M]+. A characteristic isotopic pattern would be observed for the molecular ion due to the presence of two chlorine atoms (35Cl and 37Cl), with peaks at [M]+, [M+2]+, and [M+4]+ in a rough ratio of 9:6:1. Common fragmentation patterns would involve cleavage at the benzylic position (to give a tropylium ion at m/z 91) and cleavage adjacent to the carbonyl group.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of the synthesized compound. A reverse-phase method, using a C18 column with a mobile phase gradient of water and acetonitrile (or methanol), would be suitable for this relatively non-polar molecule. Purity is determined by the area percentage of the main product peak detected by a UV detector, typically set at a wavelength where the aromatic rings show strong absorbance (e.g., 254 nm).

Table 2: Predicted Spectroscopic and Chromatographic Data for this compound This table presents expected analytical data based on values for structurally similar compounds.

| Technique | Parameter | Expected Value/Observation |

|---|---|---|

| 1H NMR | Chemical Shift (δ, ppm) | ~1.1-1.3 (t, 3H, -CH3), ~3.3-3.5 (q, 2H, -NCH2CH3), ~4.6-4.8 (s, 2H, -NCH2Ph), ~7.2-7.5 (m, 8H, Ar-H) |

| 13C NMR | Chemical Shift (δ, ppm) | ~12-15 (-CH3), ~45-55 (-NCH2-), ~125-140 (Ar-C), ~168-172 (C=O) |

| IR | Wavenumber (cm-1) | ~1650 (C=O stretch, strong), ~2970 (Aliphatic C-H stretch), ~3060 (Aromatic C-H stretch), ~1450-1500 (Aromatic C=C stretch) |

| MS (EI) | m/z | [M]+, [M+2]+, [M+4]+ (characteristic chlorine isotope pattern); 91 (C7H7+); 173/175/177 (Cl2C6H3CO+) |

| HPLC | Conditions | Column: C18; Mobile Phase: Acetonitrile/Water gradient; Detection: UV at 254 nm |

Structure Activity Relationship Sar Studies of N Benzyl 2,5 Dichloro N Ethylbenzamide Analogues

Impact of Benzoyl Ring Halogenation on Biological Efficacy

Halogenation of the benzoyl ring is a pivotal strategy for modulating the potency and selectivity of N-benzylbenzamide analogues. The position, number, and identity of the halogen substituents significantly influence the compound's interaction with its biological target.

The specific placement of chloro groups on the benzoyl ring profoundly affects biological activity. While direct SAR studies on the 2,5-dichloro substitution pattern of N-benzyl-N-ethylbenzamide are not extensively documented, data from related benzamide (B126) series provide valuable insights. For instance, in a series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides developed as M1 muscarinic acetylcholine receptor antagonists, substitution at the 2-position of the benzoyl ring was shown to be favorable. nih.gov Specifically, a 2-chloro analogue demonstrated submicromolar potency. nih.gov

This observation is consistent with findings in other scaffolds, where substitution at the ortho-position is critical. In a series of N-Benzyl-2-phenylpyrimidin-4-amine derivatives, substitution at the 2-position of a phenyl ring was found to be greatly favored over substitutions at the 3- and 4-positions. acs.org Studies on 2-hydroxy-N-phenylbenzamides (salicylanilides) have also explored the impact of chlorine positioning, with investigations into 4-chloro and 5-chloro analogues revealing distinct activity profiles against various microbial strains. mdpi.com For example, N-{(1R)-1-benzyl-2-[(4-chlorophenyl)amino]-2-oxoethyl}-5-chloro-2-hydroxybenzamide showed high antitubercular activity. mdpi.com These examples collectively suggest that the placement of chlorine atoms, such as the 2,5-dichloro pattern, is a key determinant of biological efficacy, likely by influencing the molecule's conformation and its ability to fit into a receptor's binding pocket.

| Compound | Substitution on Benzoyl Ring | M1 IC50 (nM) |

|---|---|---|

| Analog 8a | 2-Cl | 960 |

| Analog 8b | 2-OMe | 820 |

| Analog 8e | Pentafluoro | 350 |

The nature of the halogen atom—fluorine, chlorine, bromine, or iodine—also plays a significant role in determining the pharmacological properties of benzamide analogues. This is attributed to the differing steric and electronic properties of each halogen. Electron-withdrawing halogens can influence the acidity of nearby protons and the polarity of the molecule, affecting binding interactions and membrane permeability.

In one study of benzamide derivatives with anticonvulsant activity, analogues featuring 3,5-dichloro and 3-bromo substitutions were found to be potent. This indicates that both chlorine and bromine can be beneficial for activity in this particular scaffold. Similarly, research into substituted benzamides for dopamine receptor binding has included compounds like 4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide, highlighting the use of bromine in designing receptor ligands. nih.gov The choice of halogen can thus be used to fine-tune the compound's properties, with bulkier halogens like bromine potentially providing enhanced van der Waals interactions within a binding pocket compared to chlorine. The substitution of fluorine for hydrogen can also introduce favorable metabolic stability or alter binding modes.

Role of N-Substituents (Benzyl and Ethyl) in Modulating Compound Activity

The groups attached to the amide nitrogen, in this case, benzyl (B1604629) and ethyl groups, are crucial for defining the molecule's three-dimensional shape, lipophilicity, and potential for specific interactions with target receptors.

The combination of a small alkyl group (ethyl) and a larger arylmethyl group (benzyl) on the amide nitrogen creates a specific steric and electronic environment. The N-benzyl group is a common feature in many biologically active compounds and is known to significantly enhance binding affinity. In studies on phenethylamine-based 5-HT2A receptor agonists, the addition of an N-benzyl group dramatically improved both binding affinity and functional activity. nih.gov This enhancement is often attributed to the benzyl group's ability to engage in hydrophobic or π-stacking interactions within the receptor binding site. rsc.org Substituents on the benzyl ring itself can further modulate activity; for example, introducing an ortho-trifluoromethyl group has been shown to be important for inhibitory activity on soluble epoxide hydrolase (sEH) and for improving metabolic stability in certain N-benzylbenzamide series. acs.org

| Core Phenethylamine | N-Substituent | Binding Affinity (Ki, nM) |

|---|---|---|

| 2,5-dimethoxy-4-bromophenethylamine (2C-B) | -H | 120 |

| 2,5-dimethoxy-4-bromophenethylamine (2C-B) | -Benzyl | 14 |

| 2,5-dimethoxy-4-bromophenethylamine (2C-B) | -2-Methoxybenzyl | 1.1 |

Modifications to the Benzamide Core and Linker Regions

Beyond the peripheral substituents, modifications to the central benzamide core and the nature of the linker connecting the aromatic rings are fundamental strategies in SAR studies. The amide bond itself is a key structural feature, providing a rigid planar unit and acting as a hydrogen bond acceptor.

Altering the benzamide core can lead to significant changes in biological activity. For example, introducing a hydroxyl group at the 2-position of the benzoyl ring creates N-benzoyl-2-hydroxybenzamides (a class of salicylamides), which have shown potent activity against various protozoan parasites. nih.gov This modification introduces a new hydrogen bond donor and changes the electronic properties of the ring.

The amide linker can also be replaced with bioisosteres to probe its importance and to modify the compound's properties. In one study, the α,β-unsaturated linker of chalcone, a known Aβ aggregation inhibitor, was replaced by an amide bioisostere to generate a library of N-benzylbenzamide and N-phenethylbenzamide derivatives. researchgate.net This demonstrates that the amide group can serve as an effective and stable linker, mimicking the spatial arrangement of other chemical groups while imparting different physicochemical properties. Further modifications, such as altering the length or rigidity of the linker region in related scaffolds, have also been shown to be a viable strategy for optimizing biological activity. researchgate.net

Comparative SAR Analysis with Related Benzamide Classes

The structure-activity relationship (SAR) of N-benzylbenzamide derivatives reveals critical insights into the molecular features governing their biological activity. By comparing analogues of N-benzyl-2,5-dichloro-N-ethylbenzamide with other classes of benzamides, common and distinct structural requirements for activity against various biological targets can be elucidated. This analysis focuses on substitutions on the benzoyl moiety and the N-benzyl group and their influence on potency and selectivity.

Influence of Benzoyl Ring Substitution

Substitutions on the benzoyl ring of benzamide analogues play a pivotal role in modulating their biological activity. The position, number, and nature of these substituents can significantly impact the affinity and efficacy of the compounds for their respective targets.

For instance, in a series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides acting as muscarinic acetylcholine receptor subtype 1 (M1) antagonists, substitutions at the 2-position of the benzamide ring were found to be critical for potency. nih.gov As shown in Table 1, a chlorine or methoxy group at the 2-position resulted in compounds with submicromolar M1 IC50 values. nih.gov Specifically, the 2-chloro analogue (8a ) and the 2-methoxy analogue (8b ) displayed M1 IC50 values of 960 nM and 820 nM, respectively. nih.gov In contrast, a pentafluorophenyl analogue (8e ) showed even greater potency with an M1 IC50 of 350 nM. nih.gov

| Compound | Benzamide Substitution | M1 IC50 (nM) |

|---|---|---|

| 8a | 2-Cl | 960 |

| 8b | 2-OMe | 820 |

| 8e | Pentafluorophenyl | 350 |

Similarly, in a series of 2-phenoxybenzamides with antiplasmodial activity, the nature of the substituent on the 2-phenoxy ring was crucial. A 4-fluorophenoxy moiety was found to be favorable for activity. mdpi.com The replacement of the 4-fluorophenoxy group with a hydrogen atom led to a significant decrease in antiplasmodial activity, with the IC50 value increasing from 0.4134 µM to 3.738 µM. mdpi.com

In another study on N-benzoyl-2-hydroxybenzamides with activity against various protozoan parasites, substitutions on the N-benzoyl ring demonstrated a significant impact on potency. nih.gov For example, an ethyl substituent at the 4-position of the benzoyl ring conferred activity against T. gondii. nih.gov

Influence of N-Alkyl and N-Benzyl Substitutions

Modifications to the N-substituent of the benzamide core also profoundly affect biological activity. The nature of the group attached to the amide nitrogen can influence binding affinity, selectivity, and pharmacokinetic properties.

In the context of SARS-CoV protease inhibitors, the exchange of the benzamide group for aliphatic groups of similar size and lipophilicity resulted in inactive compounds. nih.gov This highlights the importance of the aromatic nature of the N-benzyl group for binding affinity. While a simple phenyl group (2c ) showed activity, more sterically demanding substituents like a branched diphenylmethane derivative (2m ) led to a loss of inhibition, likely due to spatial constraints within the binding site. nih.gov Interestingly, a bioisosteric replacement of the benzene (B151609) ring with a thiophene ring (2n ) was well-tolerated, with only a minor decrease in inhibitory activity. nih.gov

| Compound | N-Substituent | Inhibition |

|---|---|---|

| 2c | Phenyl | Active |

| 2j | Aliphatic | Inactive |

| 2k | Aliphatic | Inactive |

| 2l | Benzyl | Active |

| 2m | Diphenylmethane | Inactive |

| 2n | Thiophene | Active |

In a series of N-benzyl benzamide derivatives developed as butyrylcholinesterase (BChE) inhibitors, the N-benzyl moiety was a key feature of the pharmacophore. researchgate.net These compounds exhibited potent inhibitory effects on BChE, with IC50 values in the sub-nanomolar range. researchgate.net

Furthermore, in the development of antagonists for the vascular 5-HT1B-like receptors, a series of 2-(N-benzyl)carboxamido-5-substituted-N,N-dimethyltryptamine derivatives were synthesized. rsc.org The N-benzyl group was found to be important for affinity, and modifications to this group, such as the introduction of a 2-aminobenzyl group, were tolerated and resulted in compounds with good affinity. rsc.org This suggests that a hydrophobic binding pocket exists within the receptor that can accommodate the N-benzyl moiety. rsc.org

Biological Activities and Mechanistic Insights of N Benzyl 2,5 Dichloro N Ethylbenzamide Derivatives

Antiparasitic Activity Investigations

Trypanocidal Potency and Selectivity

Derivatives of N-benzylbenzamide have been investigated for their potential to combat trypanosomal infections. Research into related benzamide (B126) structures indicates that this class of compounds can exhibit significant growth-inhibitory properties against various species of Trypanosoma. For instance, a study on aziridinyl nitrobenzamide derivatives revealed that certain compounds within this class are metabolized by T. brucei type I nitroreductase (NTR) and display potent activity against both bloodstream-form Trypanosoma brucei and Trypanosoma cruzi amastigotes, with the most effective compounds showing 50% inhibitory concentrations (IC50) of less than 1 μM. researchgate.net The trypanocidal action was found to be specific to the NTR enzyme, as parasites overexpressing this enzyme were more susceptible to these agents. researchgate.net

Furthermore, the benzyl (B1604629) ester of N-propyl oxamate (B-NPOx), another related derivative, has demonstrated significant in vitro and in vivo trypanocidal activity. Its efficacy is attributed to its hydrolysis within the parasite, releasing N-propyl oxamate and benzyl alcohol, both of which possess trypanocidal properties. nih.gov This prodrug approach highlights a potential mechanism for designing effective treatments for Chagas disease. nih.gov Novel 2,4,5-triaryl-N-hydroxylimidazole derivatives, designed through molecular hybridization with a trypanocidal agent, have also shown moderate activity against infective trypomastigote forms of T. cruzi. mdpi.com

While direct studies on N-benzyl-2,5-dichloro-N-ethylbenzamide are not available, the existing data on related benzamide and benzyl derivatives suggest that this compound scaffold is a promising starting point for the development of new trypanocidal agents. The table below summarizes the activity of some related compounds.

| Compound Class | Target Organism | Potency (IC50) | Mechanism of Action |

| Aziridinyl nitrobenzamide derivatives | T. brucei, T. cruzi | <1 μM | Metabolized by type I nitroreductase (NTR) |

| Benzyl ester of N-propyl oxamate (B-NPOx) | T. cruzi | - | Hydrolyzes to N-propyl oxamate and benzyl alcohol |

| 2,4,5-Triaryl-N-hydroxylimidazole derivatives | T. cruzi | 23.9 μM | Molecular hybridization of a known trypanocidal agent |

Anti-Leishmanial and Anti-Malarial Efficacy

The potential of N-benzylbenzamide derivatives extends to other parasitic diseases, including leishmaniasis and malaria.

Anti-Leishmanial Efficacy: Research on N-benzoyl-2-hydroxybenzamides has identified compounds with significant anti-leishmanial activity. nih.gov Specifically, certain derivatives have shown potent effects against Leishmania donovani, the causative agent of visceral leishmaniasis. nih.gov Benzyl analogues of nifuroxazide have also been explored, with some monobenzylated versions demonstrating nanomolar activities against various Leishmania strains, proving to be up to 10-fold more potent than the parent drug. nih.gov Symmetrical dibenzyl-substituted α,β-unsaturated carbonyl-based compounds have also shown broad anti-kinetoplastid activity, with a compound featuring an N-methyl-4-piperidone central ring emerging as a particularly potent lead for further development. nih.gov

Anti-Malarial Efficacy: In the context of malaria, derivatives of 2-phenoxybenzamide have demonstrated promising multi-stage activity against different strains of Plasmodium falciparum. semanticscholar.org Structure-activity relationship (SAR) studies have revealed that the antiplasmodial activity is influenced by the substitution pattern on the anilino part of the structure and the nature of the substituents. semanticscholar.org Additionally, p-substituted benzyl thiazinoquinone derivatives have been investigated as potential antimalarial agents, with their activity being linked to the resonance effect of the substituent on the benzyl ring. nih.govnih.gov These findings suggest that the N-benzylbenzamide scaffold could be a valuable template for designing new anti-malarial drugs. nih.govnih.gov

The following table presents findings for related compounds against Leishmania and Plasmodium species.

| Compound Class | Target Organism | Potency (IC50) | Key Findings |

| N-benzoyl-2-hydroxybenzamides | L. donovani, P. falciparum | - | Some compounds showed excellent anti-leishmanial and anti-malarial activity. |

| Benzyl analogues of nifuroxazide | Leishmania spp. | Nanomolar range | Up to 10-fold more potent than nifuroxazide. |

| Symmetrical dibenzyl-substituted compounds | Leishmania, Trypanosoma | - | Broad anti-kinetoplastid activity observed. |

| 2-Phenoxybenzamide derivatives | P. falciparum | 0.2690 µM | Activity dependent on substitution pattern. |

| p-Substituted benzyl thiazinoquinone derivatives | P. falciparum | Micromolar range | Antiplasmodial activity influenced by resonance effects of substituents. |

Enzyme Inhibition Studies

Inhibition of Viral Proteases (e.g., SARS-CoV PLpro)

The papain-like protease (PLpro) of coronaviruses, including SARS-CoV-2, is a crucial enzyme for viral replication, making it an attractive target for antiviral drug development. researchgate.netnih.gov Benzamide and anilide derivatives have been investigated as inhibitors of SARS-CoV PLpro. researchgate.net Structure-activity relationship (SAR) studies on a noncovalent active-site directed inhibitor, (R)-5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl) benzamide, have provided insights into the binding modes of this class of inhibitors. nih.gov These studies have shown that inhibitors developed against SARS-CoV PLpro can also be effective against the highly homologous SARS-CoV-2 PLpro. nih.gov The replacement of the carboxamide functionality with sulfonamide in some derivatives has resulted in potent PLpro inhibitors with significant antiviral activity. nih.gov While specific data on this compound is not available, the general activity of benzamides against viral proteases suggests that this compound could be a candidate for further investigation.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) inhibitors are used in the treatment of Alzheimer's disease. A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has been synthesized and evaluated for anti-AChE activity. nih.gov SAR studies revealed that introducing a bulky moiety at the para position of the benzamide and an alkyl or phenyl group at the nitrogen atom of the benzamide significantly enhanced inhibitory activity. nih.gov One of the most potent inhibitors identified, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, exhibited an IC50 of 0.56 nM and showed high selectivity for AChE over butyrylcholinesterase (BuChE). nih.gov While these compounds are structurally more complex than this compound, the findings highlight the potential of the N-benzylbenzamide core in designing potent and selective AChE inhibitors. N-benzyl benzamide derivatives have also been reported as selective sub-nanomolar inhibitors of BuChE, suggesting a broader role for this scaffold in targeting cholinesterases. nih.gov

Arp2/3 Complex Inhibition and Actin Network Modulation

The Actin-Related Protein 2/3 (Arp2/3) complex is a crucial mediator in the formation of branched actin networks, which are fundamental to cellular processes such as cell migration and membrane remodeling. Inhibition of this complex can significantly alter the architecture of the actin cytoskeleton.

Pharmacological inhibition of the Arp2/3 complex has been shown to dramatically change the structure of the lamellipodial actin network, slow down centripetal flow, and alter cell shape and spreading processes. nih.govyoutube.com For instance, treatment of cells with Arp2/3 inhibitors leads to the replacement of the typical dendritic actin array with elongated filaments, often forming transverse actin arcs. nih.gov This radical restructuring of the actin cytoskeleton underscores the importance of the Arp2/3 complex in maintaining cellular morphology and motility.

Certain benzamide derivatives have been identified as inhibitors of the Arp2/3 complex. A widely used example is CK-666 (2-Fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-benzamide), which stabilizes the Arp2/3 complex in an inactive state, preventing it from nucleating new actin filaments. nih.govmedchemexpress.com The study of such analogs provides a basis for understanding how benzamide-containing compounds could potentially modulate the actin network, an activity that has been associated with attenuating cancer progression. medchemexpress.com

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes, which exist as COX-1 and COX-2 isoforms, are key players in the inflammatory pathway through their role in prostaglandin synthesis. nih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting these enzymes. nih.gov The inhibition of the COX-2 isozyme is linked to the desired anti-inflammatory effects, while COX-1 inhibition is often associated with gastrointestinal side effects. nih.gov

The benzamide scaffold has been incorporated into various compounds designed as selective COX-2 inhibitors. Research into different series of synthetic derivatives has shown that specific substitutions on the benzamide structure can yield potent and selective COX-2 inhibition. nih.govnih.gov For example, studies on cyclic imides bearing a 3-benzenesulfonamide fragment, a structure related to some COX-2 inhibitors, have demonstrated high selectivity against COX-2. nih.gov While direct COX inhibition data for this compound is not available, the established activity of other benzamide derivatives suggests this is a potential area for investigation.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical for the repair of DNA single-strand breaks. nmsgroup.it Inhibitors of PARP are a class of anticancer agents that exploit deficiencies in DNA repair pathways in cancer cells, such as those with BRCA1 or BRCA2 mutations. nmsgroup.it These inhibitors function not only by blocking the catalytic activity of PARP but also by "trapping" the PARP enzyme on the DNA at sites of damage. These trapped PARP-DNA complexes are highly cytotoxic. nmsgroup.it

The benzamide structure is a key pharmacophore in many potent PARP inhibitors. These molecules typically mimic the nicotinamide portion of the NAD+ substrate, competing for the catalytic site of the enzyme. nmsgroup.it The effectiveness of PARP inhibitors can be enhanced when used in combination with DNA-damaging agents like temozolomide. nih.govnih.gov The involvement of both PARP-1 and PARP-2 in repairing DNA damage highlights the therapeutic potential of targeting these enzymes with inhibitors, a class to which benzamide derivatives belong. nih.gov

Anti-cancer Activity Assessments

The anti-cancer potential of novel chemical entities is often first evaluated through in vitro assessments, including cytotoxicity profiling, and mechanistic studies to determine how they kill cancer cells and affect their proliferation.

In Vitro Cytotoxicity Profiling in Cancer Cell Lines (e.g., MDA-MB-231, SUIT-2, HT-29)

The evaluation of a compound's ability to kill cancer cells is a primary step in anti-cancer drug discovery. This is often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a biological process by 50%. Studies on novel 2-amino-1,4-naphthoquinone-benzamide derivatives have demonstrated significant cytotoxic activity against a panel of human cancer cell lines, including MDA-MB-231 (breast adenocarcinoma), SUIT-2 (pancreatic cancer), and HT-29 (colon adenocarcinoma). nih.gov

In one such study, all newly synthesized naphthoquinone-benzamide compounds showed greater potency against the MDA-MB-231 cell line than the standard chemotherapeutic drug, cisplatin. nih.gov The most active compounds exhibited IC50 values in the sub-micromolar range. nih.gov These findings illustrate the potential of the benzamide scaffold as a component of potent cytotoxic agents.

Table 1: Example Cytotoxicity Data for 2-amino-1,4-naphthoquinone-benzamide Derivatives This table presents data for structurally related benzamide compounds, not this compound.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5e | MDA-MB-231 | 0.4 |

| SUIT-2 | 10.1 | |

| HT-29 | 0.5 | |

| 5l | MDA-MB-231 | 0.4 |

| SUIT-2 | 15.6 | |

| HT-29 | 1.8 | |

| Cisplatin (Control) | MDA-MB-231 | 31.5 |

| SUIT-2 | 5.3 | |

| HT-29 | 25.4 |

Source: Data adapted from studies on 2-amino-1,4-naphthoquinone-benzamide derivatives. nih.gov

Induction of Apoptosis as a Primary Mechanism of Action

Apoptosis, or programmed cell death, is a common and desirable mechanism of action for many chemotherapeutic agents as it allows for the elimination of malignant cells in a controlled manner. nih.gov N-substituted benzamides have been identified as compounds capable of inducing apoptosis in vitro. nih.gov The process of apoptosis involves distinct biochemical pathways that converge to activate effector caspases, leading to cellular degradation. nih.gov

Morphological and biochemical assays are used to confirm apoptosis. For instance, Hoechst staining can reveal characteristic changes in nuclear morphology, such as chromatin condensation and nuclear fragmentation, which are hallmarks of apoptosis. nih.gov Studies on potent cytotoxic benzamide derivatives confirmed their ability to induce these apoptotic features in MDA-MB-231 cells. nih.gov This ability to trigger apoptosis is a crucial characteristic for a potential anticancer agent. nih.gov

Computational and in Silico Investigations of N Benzyl 2,5 Dichloro N Ethylbenzamide and Analogues

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is crucial for elucidating the mechanism of action at a molecular level. For N-benzyl-2,5-dichloro-N-ethylbenzamide and related benzamides, docking simulations can identify potential biological targets and characterize the binding interactions that drive their biological activity. mdpi.comresearchgate.net

Molecular docking software, such as AutoDock Vina, is used to place the ligand into the binding site of a target protein and score the resulting poses based on binding affinity, often expressed as a free energy of binding (ΔG) in kcal/mol. mdpi.com A lower binding energy value indicates a more stable and favorable interaction.

In studies of analogous compounds, different benzamide (B126) derivatives have been docked against various protein targets to predict their inhibitory potential. For example, a study on a 2,4-dichloro-benzamide derivative targeting dihydrofolate reductase (DHFR) revealed a strong binding affinity. mdpi.com Similarly, docking studies of N-benzyl propanamides, which share structural similarities, have been used to understand their interaction with the glutamate transporter EAAT2. researchgate.net These simulations help identify the most stable conformation of the ligand within the active site and provide a quantitative estimate of its binding strength.

Table 1: Example Binding Affinities of Benzamide Analogues against Protein Targets

| Compound/Analogue | Target Protein | Docking Score (ΔG, kcal/mol) | Reference |

| 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide | Dihydrofolate Reductase (DHFR) | -9.0 | mdpi.com |

| N-(4-((Z)-1-(((Z)-5-(4-methoxyphenyl)-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)ethyl)phenyl)-4-methylbenzenesulfonamide | Dihydrofolate Reductase (DHFR) | -8.2 | mdpi.com |

| N-substituted benzyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c] mdpi.commdpi.combenzothiazin-2(4H)-yl)acetamide (Compound 6g) | HIV-1 Reverse Transcriptase (NNRTI pocket) | Not specified | researchgate.net |

| N-substituted benzyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c] mdpi.commdpi.combenzothiazin-2(4H)-yl)acetamide (Compound 6i) | HIV-1 Reverse Transcriptase (NNRTI pocket) | Not specified | researchgate.net |

Beyond predicting binding affinity, molecular docking reveals the specific intermolecular forces that stabilize the ligand-receptor complex. These interactions are fundamental to molecular recognition and biological activity. Key interactions identified in studies of related dichlorobenzamides include:

Hydrogen Bonds: These are critical for anchoring the ligand in the correct orientation within the binding site. For instance, a 2,4-dichlorobenzamide derivative was shown to form three intermolecular hydrogen bonds with the amino acid residues Asp 21, Ser 59, and Tyr 22 in the active site of DHFR. mdpi.com

Hydrophobic Interactions: The benzyl (B1604629) and dichlorophenyl rings of this compound are capable of forming significant hydrophobic interactions with nonpolar residues in the target's binding pocket.

Understanding these specific contacts allows researchers to propose modifications to the structure of this compound to enhance binding and, consequently, biological activity.

Table 2: Key Intermolecular Interactions Identified for a Dichlorobenzamide Analogue

| Interacting Ligand Group | Receptor Amino Acid Residue | Type of Interaction | Bond Length (Å) | Reference |

| Thiadiazole ring | Asp 21 | Hydrogen Bond | 3.1 | mdpi.com |

| Thiadiazole ring | Ser 59 | Hydrogen Bond | 2.8 | mdpi.com |

| Secondary amino group | Tyr 22 | Hydrogen Bond | 3.2 | mdpi.com |

Quantum Chemical Calculations for Molecular Conformation and Electronic Properties

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to investigate the intrinsic properties of a molecule. sphinxsai.com For this compound, these calculations can determine its most stable three-dimensional shape (conformation), electron distribution, and orbital energies. sphinxsai.com

Calculations typically involve geometry optimization to find the lowest energy conformation of the molecule. Key electronic properties derived from these calculations include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energies of the HOMO and LUMO, and the gap between them, are important indicators of a molecule's chemical reactivity and kinetic stability. sphinxsai.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electron density around the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for predicting how the molecule will interact with a biological receptor.

These theoretical calculations provide a fundamental understanding of the molecule's structural and electronic characteristics, which complements the interaction-focused insights from molecular docking. sphinxsai.com

Predictive Modeling of Biological Activity (e.g., PASS, GUSAR Software Applications)

Predictive modeling uses computational algorithms to forecast the biological activity of a chemical compound based on its structure. This is often achieved through Quantitative Structure-Activity Relationship (QSAR) models. mdpi.comtandfonline.com

Software tools like PASS (Prediction of Activity Spectra for Substances) and GUSAR (General Unrestricted Structure-Activity Relationships) are prominent in this field.

PASS predicts a wide spectrum of biological activities for a given molecule based on its structural formula. way2drug.comway2drug.com The software compares the structure to a large database of known biologically active compounds and estimates the probability that the new compound is active or inactive for various biological functions, including therapeutic effects and potential toxicity. way2drug.commdpi.com The average accuracy of PASS predictions is estimated to be around 95%. way2drug.com

GUSAR is used to build robust QSAR models that provide a quantitative prediction of a specific biological activity. way2drug.comresearchgate.net It uses a unique algorithm to select the best set of molecular descriptors to create a predictive model. way2drug.com

For this compound, these programs could be used to screen for a wide range of potential therapeutic applications and to build models that predict its potency for a specific target based on the activities of known analogues.

Ligand-Based and Structure-Based Drug Design Strategies

The development of this compound and its analogues can be guided by two primary computational drug design strategies:

Ligand-Based Drug Design: This approach is used when the three-dimensional structure of the biological target is unknown. way2drug.comchemspider.com It relies on the knowledge of other molecules (ligands) that are known to interact with the target. spectrabase.com By analyzing a series of active analogues, a model, such as a 3D-QSAR or a pharmacophore, can be built to define the key structural features required for activity. way2drug.com This model is then used to design new molecules with improved properties.

Structure-Based Drug Design: When the 3D structure of the target protein is available (from X-ray crystallography or NMR, for example), this method can be employed. way2drug.com It involves using molecular docking (as described in section 5.1) to visualize how a ligand fits into the target's active site. This allows for the rational design of modifications to the ligand to improve its fit, complementarity, and binding affinity, thereby enhancing its biological activity.

Both strategies are powerful and can be used iteratively to optimize lead compounds like this compound.

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. These features typically include hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

Pharmacophore models can be developed based on a set of known active ligands or from a ligand-receptor complex. mdpi.com For N-benzyl benzamide derivatives, a 3D pharmacophore model has been successfully determined to understand their activity as melanogenesis inhibitors. mdpi.com

Once a reliable pharmacophore model is established, it can be used as a 3D query in a virtual screening campaign. tandfonline.commdpi.com In this process, large digital libraries of chemical compounds are computationally filtered to identify molecules that match the pharmacophore model. tandfonline.com The resulting "hits" are molecules that are predicted to be active and can then be prioritized for acquisition or synthesis and subsequent experimental testing. This approach accelerates the discovery of novel and structurally diverse compounds with the desired biological activity. mdpi.com

Future Research Directions for N Benzyl 2,5 Dichloro N Ethylbenzamide

Development of Advanced Synthetic Methodologies

The efficient and scalable synthesis of N-benzyl-2,5-dichloro-N-ethylbenzamide is fundamental for any future investigation. While traditional amide bond formation involves the coupling of 2,5-dichlorobenzoyl chloride with N-ethylbenzylamine, future research should focus on developing more advanced, efficient, and sustainable synthetic routes.

Key areas of exploration include:

Catalytic Amidation: Investigating novel catalytic systems (e.g., using boron or other earth-abundant metals) that can directly couple 2,5-dichlorobenzoic acid with N-ethylbenzylamine, thereby avoiding the need to prepare the acyl chloride and minimizing hazardous waste.

Flow Chemistry: Developing continuous-flow synthesis processes. Flow chemistry offers significant advantages over batch synthesis, including enhanced safety, improved reaction control, higher yields, and facilitation of rapid analogue library generation for structure-activity relationship (SAR) studies.

Microwave-Assisted Synthesis: Optimizing synthesis using microwave irradiation to dramatically reduce reaction times and potentially improve yields.

These advanced methods would not only streamline the production of the target compound but also facilitate the rapid synthesis of a library of related analogues for further screening and optimization.

High-Throughput Screening for Novel Biological Activities

To uncover the potential therapeutic applications of this compound, a comprehensive biological screening campaign is essential. High-throughput screening (HTS) allows for the rapid testing of the compound against a vast array of biological targets.

Future HTS campaigns should encompass a diverse range of assays, including but not limited to:

Antiproliferative Assays: Screening against a panel of human cancer cell lines (e.g., NCI-60) to identify potential cytotoxic or cytostatic effects. Benzamide (B126) derivatives have previously been investigated for anticancer properties. nih.gov

Antimicrobial Assays: Testing against a broad spectrum of pathogenic bacteria and fungi, including drug-resistant strains, to explore its potential as an anti-infective agent. nih.gov

Enzyme Inhibition Assays: Screening against key enzyme families implicated in human diseases, such as kinases, proteases, and phosphatases. For instance, various heterocyclic compounds containing benzamide moieties have been explored as protein kinase inhibitors. google.com

Receptor Binding Assays: Evaluating its ability to bind to various G-protein coupled receptors (GPCRs) or ion channels, which are critical targets in pharmacology.

The data generated from these screens would provide the first insights into the compound's biological activity profile, guiding further, more focused investigations.

Table 1: Illustrative High-Throughput Screening Cascade This table represents a potential screening strategy; results are hypothetical.

| Screening Phase | Assay Type | Example Target(s) | Primary Endpoint |

|---|---|---|---|

| Primary Screen | Cell Viability (Anticancer) | MCF-7 (Breast), A549 (Lung) | % Inhibition at 10 µM |

| Primary Screen | Enzyme Inhibition (Kinase) | JAK, RET Kinase Panels | % Inhibition at 10 µM |

| Secondary Screen | Dose-Response Analysis | Active hits from primary screen | IC50 / EC50 determination |

| Selectivity Panel | Counter-screening | Normal cell lines, related enzymes | Selectivity Index |

Comprehensive Mechanistic Studies at the Molecular and Cellular Levels

Once a promising biological activity is identified, elucidating the compound's mechanism of action (MoA) is a critical next step. This involves a deep dive into how this compound exerts its effects at both the molecular and cellular levels.

Key experimental approaches would include:

Target Identification and Validation: For compounds showing activity without a known target (e.g., from phenotypic screens), techniques such as thermal proteome profiling (TPP), affinity chromatography, or genetic approaches (e.g., CRISPR/Cas9 screening) can be employed to identify the specific protein(s) it binds to.

Biochemical and Biophysical Assays: Once a target is identified, its direct interaction with the compound must be confirmed and characterized using methods like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or enzyme kinetics to determine binding affinity and mechanism of inhibition/activation.

Cell-Based Pathway Analysis: Utilizing techniques like Western blotting, qPCR, and reporter gene assays to determine how the compound modulates specific cellular signaling pathways downstream of its target engagement.

These studies are crucial for understanding the biological consequences of the compound's activity and for validating its therapeutic potential.

Integration of Multi-Omics Data for Systems Biology Insights

To gain a holistic understanding of the cellular response to this compound, a systems biology approach is necessary. This involves integrating data from various "omics" technologies to build a comprehensive picture of the compound's impact.

Future research should focus on generating and integrating the following datasets:

Transcriptomics (RNA-Seq): To identify global changes in gene expression following treatment with the compound.

Proteomics: To quantify changes in protein abundance and post-translational modifications, revealing downstream effects on cellular machinery.

Metabolomics: To analyze shifts in cellular metabolite levels, providing insights into the compound's impact on metabolic pathways.

By integrating these datasets, researchers can construct network models to identify perturbed pathways and key nodes, potentially uncovering novel mechanisms of action, biomarkers of response, or off-target effects.

Refinement of Computational Models for Enhanced Predictive Power

Computational modeling and simulation can significantly accelerate the discovery and optimization process. For this compound, computational chemistry can be applied in several ways.

Key areas for future computational work include:

Molecular Docking and Dynamics: If a protein target is identified, molecular docking can predict the binding mode of the compound within the target's active site. nih.gov Molecular dynamics (MD) simulations can then be used to assess the stability of this binding pose and understand the key interactions at an atomic level.

Quantitative Structure-Activity Relationship (QSAR): Once a library of analogues is synthesized and tested, QSAR models can be developed to correlate structural features with biological activity. These models can then predict the activity of new, unsynthesized compounds, guiding the design of more potent and selective molecules.

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its analogues, helping to prioritize candidates with favorable drug-like properties early in the discovery pipeline. nih.gov

Table 2: Example of a Predictive Computational Model Refinement Cycle

| Step | Methodology | Objective | Outcome |

|---|---|---|---|

| 1 | Molecular Docking | Predict binding pose in target protein | Initial binding hypothesis |

| 2 | Analogue Synthesis | Create compounds to test hypothesis | Small library of related molecules |

| 3 | Biological Testing | Measure activity of new analogues | Experimental SAR data |

| 4 | QSAR Model Building | Correlate structure with activity | A predictive model for potency |

| 5 | Iterative Design | Use QSAR to design next-gen compounds | Virtual hits with higher predicted potency |

Exploration of Chemical Biology Tools and Probes

Developing derivatives of this compound as chemical probes can be a powerful strategy for studying biological systems. A chemical probe is a molecule designed to selectively interact with a specific target, enabling its study in a complex cellular environment.

Future research in this area would involve:

Probe Synthesis: Synthesizing analogues of the parent compound that incorporate a "handle" for downstream applications. This could be an alkyne or azide group for click chemistry, a biotin tag for affinity purification, or a fluorophore for direct visualization via microscopy.

Probe Validation: Rigorously testing these new probes to ensure they retain the same biological activity and selectivity as the parent compound and that the incorporated tag is accessible for its intended function.

Application in Target Engagement and Imaging: Using the validated probes in cellular or in vivo models to confirm target engagement, pull down binding partners, or visualize the subcellular localization of the target protein.

This approach transforms the compound from a potential therapeutic into a sophisticated tool for fundamental biological research.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-benzyl-2,5-dichloro-N-ethylbenzamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or stepwise amidation. For example, benzylamine derivatives are acylated using dichlorobenzoyl chloride in anhydrous conditions. Solvent choice (e.g., acetonitrile/water mixtures) and catalysts (e.g., 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride) significantly affect reaction efficiency . Purification typically involves crystallization from methanol:water (4:1), yielding ~75% purity. Monitor reaction progress via TLC or HPLC to optimize stoichiometry and time .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm substitution patterns (e.g., benzyl and ethyl groups) and chlorine positions.

- IR Spectroscopy : Validate amide C=O stretches (~1650–1700 cm⁻¹) and N–H bends (~3300 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z calculated for C₁₆H₁₄Cl₂N₂O).

Cross-reference data with crystallographic results (e.g., SHELX-refined structures) to resolve ambiguities .

Q. How is the antimicrobial activity of this compound evaluated, and what are benchmark MIC values?

- Methodological Answer : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). For related benzamides, MIC values range from 15.62 μg/mL (against A. flavus) to 62.5 μg/mL (against T. mentagrophytes). Include positive controls (e.g., fluconazole) and assess cytotoxicity in parallel using MTT assays on mammalian cell lines .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX-refined structures) resolve contradictions in spectroscopic interpretations?

- Methodological Answer : X-ray diffraction provides unambiguous bond lengths and angles. For example, SHELXL refinement can distinguish between ortho/para chlorine positions in dichlorobenzamide derivatives, which may be misassigned in NMR due to similar coupling constants. Use R1 values (< 0.05) and wR2 (< 0.15) to validate model accuracy .

Q. What computational strategies are employed to predict the binding affinity of this compound to biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against enzymes like β-lactamase or CYP51. Use Lamarckian genetic algorithms with grid boxes centered on active sites. Validate docking poses with MD simulations (e.g., 100 ns trajectories in GROMACS). Compare binding energies (ΔG ≤ -8 kcal/mol) to known inhibitors .

Q. How do substitution patterns (e.g., chlorine position, benzyl vs. pyridyl groups) influence bioactivity?

- Methodological Answer :

- SAR Analysis : Synthesize analogs (e.g., 2,4-dichloro vs. 2,5-dichloro) and compare MIC values.

- Data Table :

| Substituent Pattern | MIC (μg/mL) vs. C. albicans | LogP |

|---|---|---|

| 2,5-dichloro | 62.5 | 3.2 |

| 2,4-dichloro | 125.0 | 3.5 |

- Chlorine at 2,5-positions enhances antifungal activity due to optimized hydrophobicity (LogP ~3.2) .

Q. How can discrepancies in reaction yields or purity metrics be systematically addressed?

- Methodological Answer :

- Controlled Experiments : Vary solvents (DMF vs. acetonitrile), temperatures (25°C vs. reflux), and catalysts (EDC vs. DCC).

- Analytical Cross-Check : Compare HPLC purity (>97%) with elemental analysis (C, H, N within ±0.4% of theoretical).

- Reproducibility : Document batch-to-batch variability using statistical tools (e.g., RSD < 5% for triplicate runs) .

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity results across studies?

- Methodological Answer :

- Standardize Assays : Use CLSI guidelines for antimicrobial testing.

- Control Variables : Match cell lines (e.g., HepG2 vs. HEK293), serum concentrations, and incubation times.

- Meta-Analysis : Pool data from ≥3 independent studies; apply ANOVA to identify outliers (p < 0.05). For example, discrepancies in IC50 values may arise from differing assay endpoints (e.g., ATP quantification vs. resazurin reduction) .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.